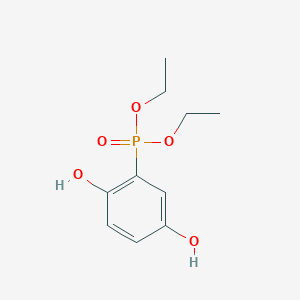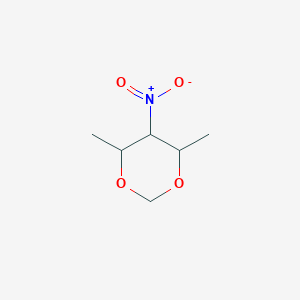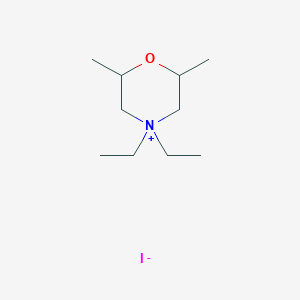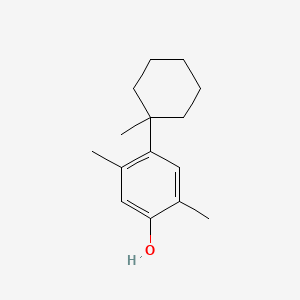![molecular formula C17H18Cl2O2 B14503177 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene CAS No. 62897-63-6](/img/structure/B14503177.png)
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is an organic compound with the molecular formula C17H18Cl2O2. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene typically involves the reaction of 4-ethoxybenzaldehyde with 2,2-dichloro-1-(4-methoxyphenyl)ethanol under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the ethoxy group of the aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropyl]-4-ethoxybenzene
- 1-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]-4-ethoxybenzene
Uniqueness
1-[2,2-Dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups on the benzene ring differentiates it from similar compounds and influences its interactions with molecular targets.
Propiedades
Número CAS |
62897-63-6 |
|---|---|
Fórmula molecular |
C17H18Cl2O2 |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
1-[2,2-dichloro-1-(4-ethoxyphenyl)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-3-21-15-10-6-13(7-11-15)16(17(18)19)12-4-8-14(20-2)9-5-12/h4-11,16-17H,3H2,1-2H3 |
Clave InChI |
DFJTZMVCZHONQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
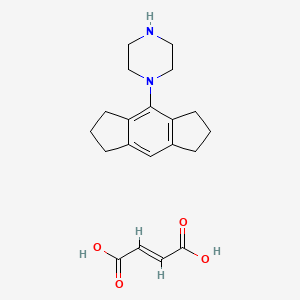
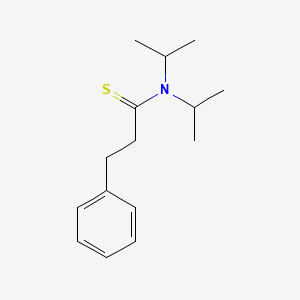
![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)
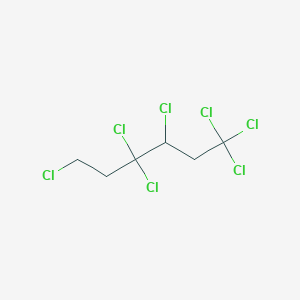


![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
